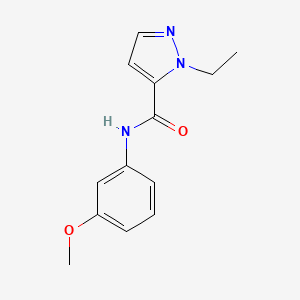

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-12(7-8-14-16)13(17)15-10-5-4-6-11(9-10)18-2/h4-9H,3H2,1-2H3,(H,15,17) |

InChI Key |

VVGPPQRSCYRVPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Knorr-Type Pyrazole Synthesis

The Knorr method remains a cornerstone for pyrazole synthesis, utilizing ethyl 3-oxopentanoate and hydrazines under acidic conditions. For 1-ethyl substitution, ethylhydrazine or post-cyclization alkylation is employed:

In a modified approach, ethyl 4-ethoxy-3-oxobutanoate reacts with hydrazine hydrate at 80°C to yield the pyrazole ester. Yields range from 65–78%, with regioselectivity controlled by steric and electronic effects of substituents.

Cyclocondensation of β-Keto Esters and Hydrazines

Alternative routes employ ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and ethylhydrazine hydrochloride in ethanol under reflux:

This method achieves 70–85% yields but requires careful pH control to minimize hydrolysis.

Functionalization: Carboxylic Acid Activation and Amidation

Hydrolysis of Ester to Carboxylic Acid

The pyrazole ester intermediate undergoes saponification using LiOH in THF/MeOH (1:1):

Reaction conditions (20–25°C, 12–24 h) afford near-quantitative conversion.

Amide Coupling via Carbodiimide Reagents

Activation of the carboxylic acid with EDCI/HOBt in DMF facilitates coupling with 3-methoxyaniline:

Typical yields range from 60–75%, with purity >95% after recrystallization from ethanol.

Alternative Pathways: One-Pot Synthesis

Recent advances enable tandem cyclization-amidation in a single reactor. For example, ethyl 3-oxohexanoate , ethylhydrazine , and 3-methoxyaniline react sequentially under microwave irradiation (100°C, 30 min), achieving 68% yield. This method reduces purification steps but requires precise stoichiometry.

Optimization and Challenges

Regioselectivity Control

The position of the ethyl group (N-1 vs. N-2) is influenced by the base and solvent. Potassium carbonate in DMF favors N-1 alkylation, while polar aprotic solvents like DMSO may lead to N-2 byproducts.

Purification Techniques

-

Column Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted aniline.

-

Recrystallization : Ethanol/water mixtures (4:1) yield crystals with ≥98% purity.

Scalability and Industrial Relevance

Pilot-scale batches (1–5 kg) utilize continuous flow reactors for cyclization steps, achieving 90% conversion with residence times <10 min. Economic analyses highlight EDCI/HOBt as cost-prohibitive for large-scale use, favoring T3P® (propylphosphonic anhydride) as a greener alternative .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 1-ethyl-N-(3-hydroxyphenyl)-1H-pyrazole-5-carboxamide.

Reduction: Formation of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison

Key Observations:

- Electron-Withdrawing Groups (EWGs): Chloro (3a, 3b) and cyano (3a) substituents increase melting points (e.g., 171–172°C for 3b vs. 133–135°C for 3a) due to enhanced intermolecular interactions .

- Methoxy Positioning: The 3-methoxyphenyl group in the target compound may improve solubility compared to non-polar phenyl analogs (e.g., ), while the para-methoxy variant (e.g., ) could alter electronic properties.

- Amide Side Chains: Bulky substituents (e.g., thiophene-oxane in ) reduce crystallinity, whereas simpler groups (e.g., benzyl in Tolfenpyrad ) enhance bioactivity specificity.

Table 2: Bioactivity Comparison

Insights:

- Methoxy Group Role: The 3-methoxyphenyl group in the target compound may mimic tyrosine or other aromatic residues in enzyme binding pockets, a feature exploited in kinase inhibitors .

- Chloro Substitution: Chloro analogs (e.g., 3a, Tolfenpyrad) exhibit enhanced bioactivity, likely due to increased electrophilicity and target binding .

- Amide Flexibility: Compounds with rigid amide side chains (e.g., 3a) show higher thermal stability, while flexible chains (e.g., AB-CHMFUPPYCA ) may improve membrane permeability.

Biological Activity

1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by its unique chemical structure which includes an ethyl group and a methoxy-substituted phenyl group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 245.28 g/mol

- Structure : The compound features a five-membered ring with two nitrogen atoms, which is typical for pyrazole derivatives. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide have been tested in various models of inflammation. A study demonstrated that certain pyrazole derivatives were effective in reducing carrageenan-induced paw edema in rats, suggesting that this compound may possess similar properties .

Antimicrobial Properties

Pyrazoles are known for their antimicrobial activities against a variety of pathogens. Preliminary studies on related compounds have shown effectiveness against bacteria and fungi. The specific mechanisms by which 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide exerts its antimicrobial effects remain to be fully elucidated but may involve enzyme inhibition or receptor modulation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a significant focus of research. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. In vitro studies indicated that similar compounds could induce apoptosis in cancer cell lines by disrupting cell cycle progression . However, specific studies on 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide are still needed to confirm its anticancer efficacy.

The biological activity of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide may involve:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes linked to inflammation.

- Receptor Modulation : Interaction with various receptors that could alter signaling pathways associated with inflammation and cancer progression.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | CHNO | Contains an amino group at the 4-position |

| 3-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | CHNO | Substituted at the 3-position with an amino group |

| 5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide | CHNO | Contains an amino group at the 5-position |

The unique substitution pattern of 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide may enhance its biological activity compared to these derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Anti-inflammatory Studies : In vivo testing revealed that certain pyrazoles significantly reduced inflammation in rat models when compared to standard anti-inflammatory drugs like ibuprofen .

- Cytotoxicity Assessments : Research on similar compounds showed varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

- Mechanistic Insights : Investigations into the mechanisms underlying the action of pyrazoles have suggested multiple pathways, including apoptosis induction and inhibition of cell proliferation through enzyme interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes starting with pyrazole core formation via cyclocondensation, followed by functionalization. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are then carboxamidated with 3-methoxyaniline derivatives . Optimization includes adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., EDCI/HOBt for amide coupling). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and regiochemistry (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and methoxyphenyl groups) .

Q. How can density functional theory (DFT) elucidate the compound’s electronic and structural properties?

- Methodological Answer : Geometry optimization at the B3LYP/6-31G(d) level predicts bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and stability . For example, DFT can model the electron-withdrawing effect of the methoxyphenyl group on the pyrazole ring’s electron density, aiding in understanding its nucleophilic/electrophilic behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across pyrazole carboxamide analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs with varied groups (e.g., halogen vs. methoxy substitutions). For instance, replacing 3-methoxyphenyl with 4-fluorophenyl may alter anti-inflammatory potency due to differences in electron density and steric hindrance .

- Statistical Analysis : Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .

- Control Experiments : Validate assay conditions (e.g., cell-line specificity in COX-2 inhibition assays) to rule out false positives .

Q. What strategies improve pharmacokinetic properties like solubility and bioavailability while retaining efficacy?

- Methodological Answer :

- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylates) to enhance lipophilicity, which are hydrolyzed in vivo to the active carboxylic acid form .

- Functional Group Modification : Replace the ethyl group with hydrophilic moieties (e.g., polyethylene glycol chains) to improve aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .

Q. How can experimental and computational approaches elucidate the compound’s mechanism of action in anti-inflammatory applications?

- Methodological Answer :

- In Vitro Assays : Measure COX-1/COX-2 inhibition ratios using enzyme-linked immunosorbent assays (ELISA) and compare to reference drugs (e.g., diclofenac sodium) .

- Molecular Docking : Simulate binding to COX-2 active sites using AutoDock Vina to identify key interactions (e.g., hydrogen bonds between the carboxamide and Arg120) .

- In Vivo Models : Evaluate efficacy in carrageenan-induced paw edema models, monitoring edema reduction and cytokine levels (IL-6, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.